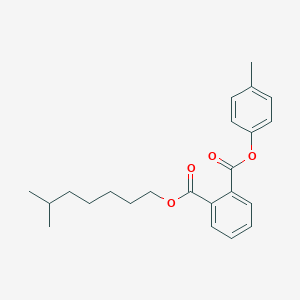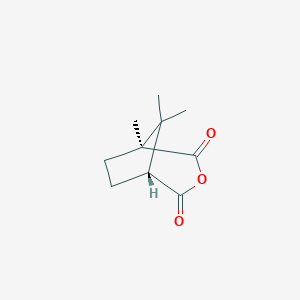
endo-ノルボルネン-シス-5,6-ジカルボン酸
概要
説明
endo-Norbornene-cis-5,6-dicarboxylic acid is an organic compound known for its unique bicyclic structure. It is a colorless crystalline solid that is often used in various chemical reactions and industrial applications. The compound is derived from norbornene, a bicyclic hydrocarbon, and contains two carboxylic acid groups positioned in a cis configuration on the 5 and 6 carbon atoms of the norbornene ring.
科学的研究の応用
endo-Norbornene-cis-5,6-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
作用機序
Target of Action
Endo-Norbornene-cis-5,6-dicarboxylic acid, also known as Carbic acid, has been found to have potential therapeutic applications in cancer treatment . The primary targets of this compound are cancer cells, specifically HeLa and KBr cell lines .
Mode of Action
Carbic acid interacts with its targets by affecting their viability and inducing apoptosis . This is achieved through DNA-cleavage activity . The exact molecular interactions between Carbic acid and its targets are still under investigation.
Biochemical Pathways
It is known that the compound’s antitumoral efficacy is related to its structure, which includes a bicyclic scaffold . This structure allows Carbic acid to interact with chemotherapeutic agents or form metal complexes , which can affect various biochemical pathways and their downstream effects.
Pharmacokinetics
Its solubility in water is low, but it is soluble in organic solvents such as ethanol, chloroform, and dimethylformamide . These properties may impact its bioavailability and pharmacokinetics.
Result of Action
The primary result of Carbic acid’s action is the induction of apoptosis in cancer cells . This leads to a decrease in the viability of these cells, contributing to its potential as a chemotherapeutic agent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Carbic acid. For instance, it is generally safe under normal use conditions, but users must follow proper safety procedures, including wearing personal protective equipment . Furthermore, during use and storage, Carbic acid should avoid contact with oxidants and strong acids to prevent possible dangerous reactions .
生化学分析
Biochemical Properties
It has been demonstrated that Zn(II) complexes with endo-Norbornene-cis-5,6-dicarboxylic acid can affect the viability of HeLa and KBr cell lines and induce apoptosis via DNA-cleavage activity .
Cellular Effects
It has been shown to affect the viability of HeLa and KBr cell lines .
Molecular Mechanism
It has been suggested that it may induce apoptosis in certain cell lines via DNA-cleavage activity .
Temporal Effects in Laboratory Settings
It is known that it is a stable compound with a melting point of 175°C (dec.) (lit.) .
準備方法
Synthetic Routes and Reaction Conditions
endo-Norbornene-cis-5,6-dicarboxylic acid is typically synthesized through a Diels-Alder reaction. This reaction involves the cycloaddition of a conjugated diene, such as cyclopentadiene, with a dienophile, such as maleic anhydride. The reaction is stereospecific, meaning that the cis configuration of the reactants is retained in the product .
The reaction conditions generally involve heating the reactants to facilitate the cycloaddition. For example, cyclopentadiene is often freshly cracked from its dimer, dicyclopentadiene, and then reacted with maleic anhydride under controlled temperatures to yield endo-Norbornene-cis-5,6-dicarboxylic anhydride. This anhydride can then be hydrolyzed in water to form the desired dicarboxylic acid .
Industrial Production Methods
In industrial settings, the production of endo-Norbornene-cis-5,6-dicarboxylic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the product. The industrial process also involves rigorous purification steps to remove any impurities and by-products .
化学反応の分析
Types of Reactions
endo-Norbornene-cis-5,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anhydrides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or esters .
類似化合物との比較
Similar Compounds
cis-5-Norbornene-endo-2,3-dicarboxylic anhydride: A closely related compound that is often used as an intermediate in the synthesis of endo-Norbornene-cis-5,6-dicarboxylic acid.
Norcantharidin: Another norbornene derivative with significant biological activity, particularly in cancer treatment.
Uniqueness
endo-Norbornene-cis-5,6-dicarboxylic acid is unique due to its specific stereochemistry and the presence of two carboxylic acid groups in a cis configuration. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications .
特性
CAS番号 |
3853-88-1 |
|---|---|
分子式 |
C9H10O4 |
分子量 |
182.17 g/mol |
IUPAC名 |
(2S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4-,5?,6-,7+/m1/s1 |
InChIキー |
NIDNOXCRFUCAKQ-ZUMNNYEFSA-N |
SMILES |
C1C2C=CC1C(C2C(=O)O)C(=O)O |
異性体SMILES |
C1[C@H]2C=CC1[C@@H]([C@@H]2C(=O)O)C(=O)O |
正規SMILES |
C1C2C=CC1C(C2C(=O)O)C(=O)O |
ピクトグラム |
Irritant |
同義語 |
cis-5-Norborene-endo-2,3-dicarboxylic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical coordination behavior of Carbic acid with transition metals?
A1: Carbic acid acts as a bridging ligand through its carboxylate groups, forming polynuclear complexes with transition metals. For example, it forms a two-dimensional layered structure with Cadmium(II) ions, where each Cadmium(II) ion coordinates with six oxygen atoms from three Carbic acid molecules and one water molecule. [] These layers further interact through hydrogen bonding to create a three-dimensional supramolecular framework. [] Similarly, Carbic acid forms complexes with Copper(II) [] and Manganese(II) [], demonstrating its versatility in coordinating with different transition metals.
Q2: What are the spectroscopic characteristics of Carbic acid?
A2: While the provided research excerpts do not offer detailed spectroscopic data for Carbic acid, they highlight the use of Infrared (IR) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopies for the characterization of its metal complexes. [] These techniques provide information about the functional groups present and the coordination environment around the metal centers. Further investigation into spectroscopic databases and literature would be needed to obtain comprehensive spectroscopic data for Carbic acid.
Q3: What are the crystallographic features of Carbic acid and its anhydride?
A4: Carbic acid crystallizes in the monoclinic system with the space group P21/c. [] Its anhydride, endo-Norbornene-cis-5,6-dicarboxylic anhydride, crystallizes in the orthorhombic system. [, ] These crystallographic details, obtained through X-ray diffraction studies, are crucial for understanding the molecular packing, intermolecular interactions, and potential applications of these compounds.
Q4: Are there any computational studies related to Carbic acid or its derivatives?
A5: Although the provided research excerpts do not directly discuss computational studies on Carbic acid, one study employed molecular docking to investigate the interaction of Copper(II) and Manganese(II) complexes with a specific DNA sequence (PDB ID: 1AIO). [] This approach provides insights into the potential binding modes and affinities of these complexes with DNA. Further computational studies could explore the electronic structure, reactivity, and interactions of Carbic acid with various biological targets.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B213050.png)










